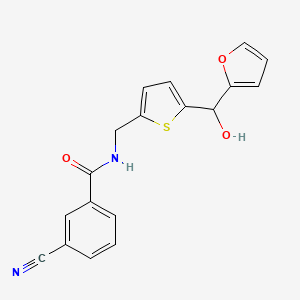
3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide” is a chemical compound under investigation. It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of cyanoacetamides, which “3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide” is a part of, may be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .
Molecular Structure Analysis
The molecular formula of “3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide” is C18H14N2O2S2 and its molecular weight is 354.44.
Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Aplicaciones Científicas De Investigación
Lung Carcinoma Treatment
The compound has shown potential in the treatment of lung carcinoma, particularly against the A549 cell line. It has been part of a new series of chalcones that were developed and confirmed by different spectral tools. The cytotoxic effect of these novel chalcones was detected using MTT assay, and molecular docking studies were performed to understand their effectiveness .
Antibacterial Activity
Furan derivatives, including the compound , have been recognized for their antibacterial properties. They have been instrumental in the fight against microbial resistance, which is a global issue due to the ineffectiveness of currently available antimicrobial medicines. The inclusion of the furan nucleus is a key synthetic strategy in the search for new drugs .
Antifungal Applications
Research has indicated that compounds like 3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide can inhibit the growth of yeast-like fungi, such as Candida albicans, at certain concentrations. This points to its potential use in developing antifungal treatments .
Cancer Research
The compound has been part of studies that tested different chalcones for their cytotoxic effects toward lung carcinoma. These studies are crucial for understanding the compound’s role in cancer treatment and its potential to be developed into effective anti-cancer agents .
Synthesis of Novel Chalcones
The compound has been involved in the synthesis of novel chalcones, which are a subject of ongoing research due to their wide range of biological activities. These activities include antibacterial, antimalarial, antioxidant, antiviral, anti-inflammatory, analgesic, antiplatelet, and anti-cancer agents .
Mechanistic Investigations
The compound has been used in mechanistic investigations to study its activity and effect on apoptosis of lung carcinoma cell lines. Different molecular techniques were utilized to study the activity and the effect of chalcones on apoptosis, which is a programmed cell death important in cancer treatment .
Mecanismo De Acción
Furan Compounds
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Thiophene Compounds
Thiophene is a five-membered ring compound with one sulfur atom. Thiophene derivatives are utilized in industrial chemistry and material science. They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propiedades
IUPAC Name |
3-cyano-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9,17,21H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOSTDVQQIOJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

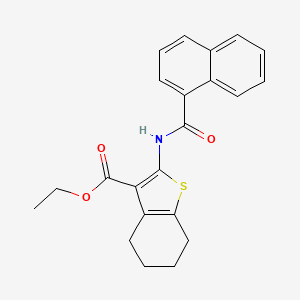
![N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573454.png)
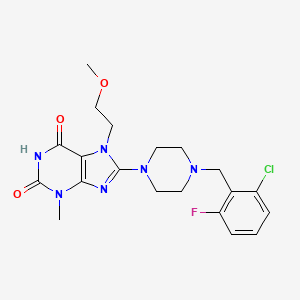
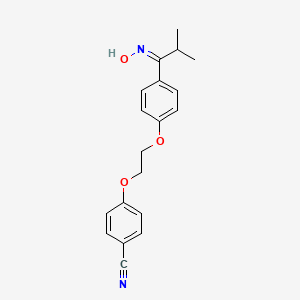
![N-[(5-Chloro-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2573459.png)

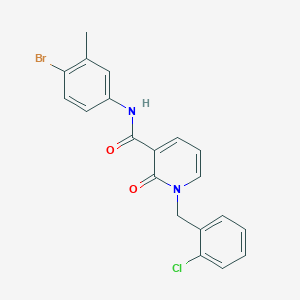
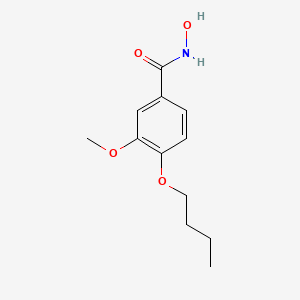

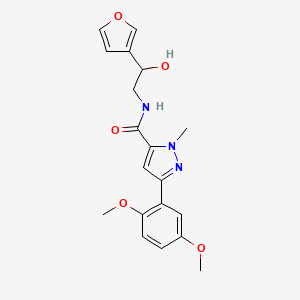
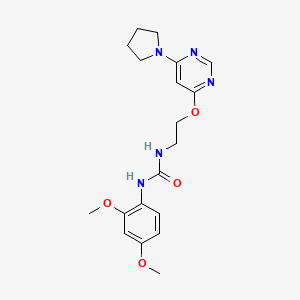
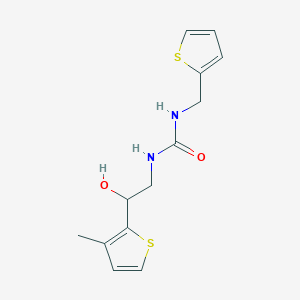
![3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2573469.png)
